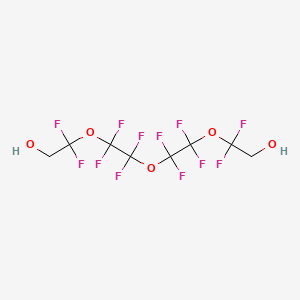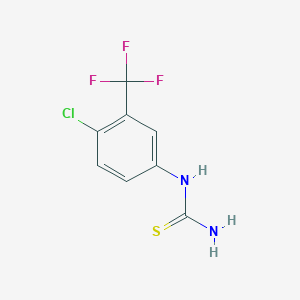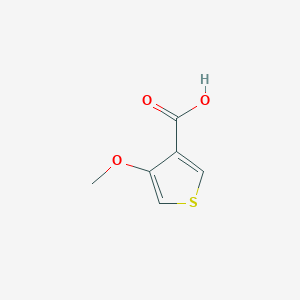
1-(4-Hydroxyphenyl)pyrrolidin-2,5-dion
Übersicht
Beschreibung
1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmakologie: Potenzielles Therapeutisches Mittel
1-(4-Hydroxyphenyl)pyrrolidin-2,5-dion wurde auf seine potenziellen therapeutischen Anwendungen untersucht. Das Pyrrolidin-Gerüst ist ein häufiges Merkmal in vielen biologisch aktiven Verbindungen, und Modifikationen an dieser Struktur können zu signifikanten pharmakologischen Eigenschaften führen . Die Fähigkeit dieser Verbindung, mit verschiedenen biologischen Zielstrukturen zu interagieren, macht sie zu einem Kandidaten für die Arzneimittelforschung und -entwicklung, insbesondere in der Behandlung von Autoimmunerkrankungen .
Materialwissenschaften: Fortschrittliche Polymersynthese
In der Materialwissenschaft wird diese Verbindung als Vorläufer für die Synthese von fortschrittlichen Polymeren verwendet. Ihre reaktiven Stellen ermöglichen die Vernetzung, die genutzt werden kann, um Materialien mit spezifischen mechanischen und thermischen Eigenschaften zu erzeugen. Dies ist besonders nützlich bei der Entwicklung von Hochleistungsmaterialien für industrielle Anwendungen .
Medizinische Forschung: Studien zur Krebsbehandlung
Neuere Studien haben die Rolle von Pyrrolidinderivaten in der Krebsbehandlung untersucht. Die Struktur der Verbindung wurde in neue Moleküle integriert, die eine Zytotoxizität gegen verschiedene Krebszelllinien zeigen, was auf ihre potenzielle Verwendung im Design von Antikrebsmitteln hindeutet .
Organische Chemie: Synthese komplexer Moleküle
Organische Chemiker schätzen this compound für seine Vielseitigkeit in synthetischen Anwendungen. Es dient als Baustein für die Konstruktion komplexer Moleküle, einschließlich Naturstoffanaloga und neuartiger organischer Verbindungen mit potenzieller biologischer Aktivität .
Biochemie: Enzyminhibition
In der Biochemie werden die Derivate dieser Verbindung auf ihre Enzyminhibitionseigenschaften untersucht. Durch Modifizieren des Pyrrolidinrings können Forscher Inhibitoren erzeugen, die für bestimmte Enzyme selektiv sind, was für das Verständnis von Stoffwechselwegen und die Entwicklung von Behandlungen für Stoffwechselstörungen entscheidend ist .
Industrielle Anwendungen: Chemische Herstellung
Industriell wird this compound bei der Synthese verschiedener Chemikalien eingesetzt. Seine Reaktivität macht es geeignet für die Herstellung von Zwischenprodukten, die für die Herstellung von Farbstoffen, Harzen und anderen Industriechemikalien unerlässlich sind .
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various proteins and receptors, influencing cellular processes .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target and the cellular context.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been shown to induce changes at the molecular and cellular levels, influencing cell behavior .
Action Environment
The action, efficacy, and stability of 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione can be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and the specific cellular context .
Biochemische Analyse
Biochemical Properties
1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in detoxification processes, such as pregnane X receptor (PXR), which upregulates proteins involved in the clearance of foreign toxic substances from the body . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity.
Cellular Effects
The effects of 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to provoke the intrinsic apoptotic mitochondrial pathway in certain cancer cells, leading to enhanced expression of pro-apoptotic proteins and reduced expression of anti-apoptotic proteins . This indicates its potential use in cancer therapy by inducing apoptosis in cancer cells.
Molecular Mechanism
At the molecular level, 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain enzymes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has shown sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory and anti-cancer properties. At higher doses, it can cause toxic or adverse effects . Threshold effects have been observed, where the compound’s activity significantly changes beyond a certain dosage level.
Metabolic Pathways
1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it has been shown to influence the metabolic flux and levels of certain metabolites . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity.
Transport and Distribution
The transport and distribution of 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione plays a significant role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biological effects.
Eigenschaften
IUPAC Name |
1-(4-hydroxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(11)14/h1-4,12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLPIQAFVWFMIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359153 | |
| Record name | 1-(4-hydroxyphenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10187-21-0 | |
| Record name | 1-(4-hydroxyphenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



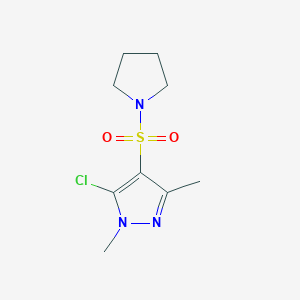
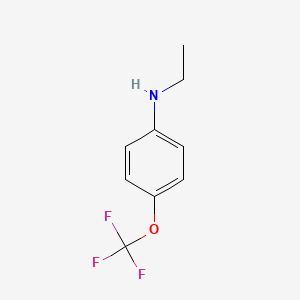
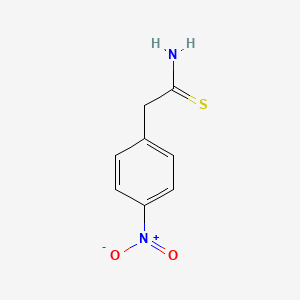
![5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole](/img/structure/B1362300.png)
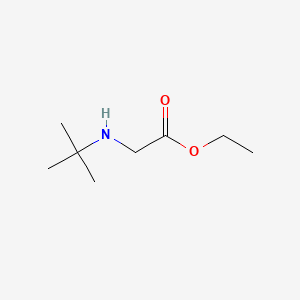
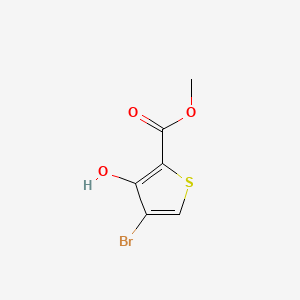
![4-{[3-(Trifluoromethyl)phenyl]sulfanyl}aniline](/img/structure/B1362305.png)

